4-(5-chloro-1-benzofuran-2-yl)piperidine
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Overview
Description
4-(5-chloro-1-benzofuran-2-yl)piperidine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 4-(5-chloro-1-benzofuran-2-yl)piperidine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
4-(5-chloro-1-benzofuran-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its benzofuran scaffold.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1-benzofuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran scaffold is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4-(5-chloro-1-benzofuran-2-yl)piperidine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anticancer activity.
These compounds share the benzofuran scaffold but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its specific applications and properties .
Properties
CAS No. |
54403-14-4 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.7 |
Purity |
0 |
Origin of Product |
United States |
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